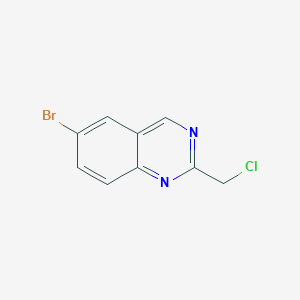

6-Bromo-2-(chloromethyl)quinazoline

Übersicht

Beschreibung

6-Bromo-2-(chloromethyl)quinazoline is a chemical compound with the CAS Number: 1936538-67-8 . It has a molecular weight of 257.52 . The IUPAC name for this compound is this compound . It is a solid substance that should be stored in a refrigerator .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrClN2/c10-7-1-2-8-6(3-7)5-12-9(4-11)13-8/h1-3,5H,4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator . The predicted boiling point is 309.7±24.0 °C and it has a density of 1.762 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

6-Bromo-2-(chloromethyl)quinazoline has been utilized in the synthesis of various quinazoline derivatives with potential anti-tumor and anti-microbial properties. Eweas, Abdallah, and Elbadawy (2021) synthesized 2-pyridyl [3H]-quinazolin-4-one derivatives, including a variant of this compound, which showed selective antibacterial activity against Gram-positive bacteria (Eweas, Abdallah, & Elbadawy, 2021).

Anticancer Agents Targeting EGFR

Allam et al. (2020) focused on the design and synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, starting from a 4-chloro derivative. These compounds were evaluated as EGFR inhibitors and exhibited significant cytotoxicity against cancer cell lines, indicating their potential as targeted anticancer agents (Allam et al., 2020).

Microwave-Assisted Synthesis and Antimicrobial Study

The microwave-assisted synthesis of novel pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, including compounds with this compound, has been described by Raval, Desai, and Desai (2012). These compounds were characterized and evaluated for their antimicrobial activity (Raval, Desai, & Desai, 2012).

Photophysical Properties of Polycarbo-Substituted Quinazolines

Mphahlele et al. (2015) investigated the electronic absorption and emission properties of polycarbo-substituted quinazolines derived from 2-aryl-4-chloro-6-iodoquinazolines. These studies help in understanding the effect of substituents like this compound on intramolecular charge transfer properties (Mphahlele et al., 2015).

Antifungal Activity of Novel Quinazolin-4-one Derivatives

Research by Vashi and Patel (2009) involved synthesizing novel ligands containing quinazoline-4-one-8-hydroxyquinoline moieties, which were then evaluated for their antifungal activity. This study highlights the potential of compounds derived from this compound in antifungal applications (Vashi & Patel, 2009).

EGFR and HER-2 Tyrosine Kinase Inhibitors

A series of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, potentially functioning as inhibitors of EGFR and HER-2 tyrosine kinases, were prepared by Tsou et al. (2001). These compounds, including variations of this compound, showed enhanced antitumor activity (Tsou et al., 2001).

Synthesis of Disubstituted Quinazolinones and Thiones

Badr, El-Sherief, and Mahmoud (1980) described the synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, highlighting the versatility of this compound in synthesizing various quinazolinones with antibacterial properties (Badr, El-Sherief, & Mahmoud, 1980).

Safety and Hazards

The safety information for 6-Bromo-2-(chloromethyl)quinazoline includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Quinazoline is an essential scaffold, known to be linked with various biological activities . This diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

Wirkmechanismus

Target of Action

Quinazoline derivatives are known to have a broad spectrum of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .

Mode of Action

Quinazoline derivatives are known to interact with various biological targets, leading to a multitude of potential biological activities .

Biochemical Pathways

Quinazoline derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with quinazoline derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The specific interactions of 6-Bromo-2-(chloromethyl)quinazoline with these biomolecules are yet to be identified.

Cellular Effects

This compound and its derivatives have shown cytotoxic effects in cancer cell lines . For instance, a derivative of this compound demonstrated potent cytotoxic activity against MCF-7 and SW480 cancer cell lines

Eigenschaften

IUPAC Name |

6-bromo-2-(chloromethyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-7-1-2-8-6(3-7)5-12-9(4-11)13-8/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFPBMZVJYCVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

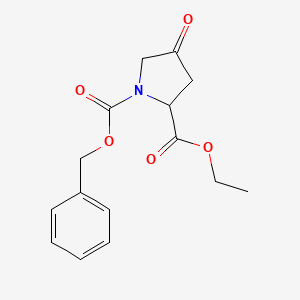

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

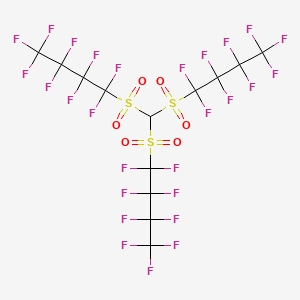

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3040287.png)

![Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3040289.png)

![2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3040305.png)

![2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3040306.png)